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4-(3-Hydroxyanilino)-4-oxobutanoic acid

Cat. No.: B1268711
CAS No.: 16141-43-8
M. Wt: 209.2 g/mol
InChI Key: TYCMBBJHYNTEAJ-UHFFFAOYSA-N
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Description

Overview of the Chemical Scaffold in Chemical Biology and Medicinal Chemistry

The molecular architecture of 4-(3-Hydroxyanilino)-4-oxobutanoic acid contains two key structural motifs: the N-phenylamide group and the butanoic acid chain. Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and can interact with a variety of biological targets.

N-Phenylamide Scaffold : This core structure is a prominent feature in a multitude of therapeutic agents. nih.gov Notably, it forms the backbone of several successful kinase inhibitors, which are crucial in modern cancer therapy. nih.gov The amide bond provides a rigid planar unit that can participate in hydrogen bonding, a critical interaction for binding to proteins, while the phenyl ring can be modified to fine-tune electronic and steric properties, influencing potency and selectivity. nih.gov Research has shown that derivatives of this scaffold, such as benzamides, exhibit a wide range of biological activities, including enzyme inhibition, and antimicrobial and anti-inflammatory properties. researchgate.net

Butanoic Acid Scaffold : Butanoic acid, a short-chain fatty acid, and its derivatives are ubiquitous in nature and industry. wikipedia.orgvedantu.com The carboxylic acid group is a key functional handle, allowing the molecule to act as a hydrogen bond donor and acceptor, and to exist as an anion at physiological pH. wikipedia.org This moiety is often used to improve the solubility of drug candidates and can be crucial for interacting with specific amino acid residues in a target protein's binding site. Its derivatives are used in the synthesis of pharmaceuticals and as food additives. byjus.com

The combination of these scaffolds in one molecule, along with the versatile hydroxyl group on the phenyl ring, creates a compound with significant potential for forming diverse interactions with biological macromolecules. nih.gov

Historical Context of Academic Investigations into Related N-Phenylamide and Butanoic Acid Derivatives

The scientific journey of the components that make up this compound has deep roots. Butanoic acid itself was first isolated from rancid butter in 1869, and its microbial fermentation pathway was described by Louis Pasteur in 1861. byjus.com

The academic exploration of N-phenylamide derivatives in a medicinal context gained significant momentum in the mid-20th century. The discovery of phenothiazines in the 1940s, which feature a related heterocyclic system, spurred decades of research into neurologically active agents. researchgate.net More recently, the development of targeted cancer therapies has highlighted the importance of the N-phenylamide scaffold. An interesting feature of modern kinase inhibitors like imatinib (B729) and nilotinib (B1678881) is the presence of N-phenyl benzamide (B126) derivatives. nih.gov

Synthetic approaches to create these types of molecules have also evolved. The reaction of an amine like 3-hydroxyaniline with an acid anhydride (B1165640) (such as succinic anhydride) or an acyl chloride is a fundamental and well-established method in organic chemistry for forming the amide bond at the core of this compound class. researchgate.netmdpi.com

Academic Research Significance of this compound and its Analogues

While extensive literature on this compound itself is limited, significant research on its close analogues underscores the scientific interest in this molecular framework. The compound is primarily regarded as a chemical for early-stage discovery research. sigmaaldrich.com The true significance emerges from studies on structurally related compounds where the "3-hydroxyanilino" moiety is a key component.

A pivotal area of research is in the development of kinase inhibitors. A study on substituted 4-(3-hydroxyanilino)-quinolines identified them as potent inhibitors of RET kinase, a protein implicated in medullary and papillary thyroid cancer. nih.gov This research highlights the importance of the 3-hydroxyanilino fragment for achieving high-potency inhibition.

Table 1: Inhibition of RET Kinase by 4-(3-Hydroxyanilino)-quinoline Analogues nih.gov
Compound IDIn Vitro Kᵢ (nM)Cell-Based Kᵢ (nM)
3125100
383300
405045

Furthermore, research into N-(3-hydroxyphenyl)benzamide, a close analogue, has demonstrated enzyme inhibitory activity against targets like cholinesterases and lipoxygenase, showcasing the broader biological potential of this scaffold. researchgate.net Other related structures, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, have been investigated as promising antimicrobial agents against multidrug-resistant pathogens. nih.gov These studies collectively suggest that the this compound scaffold is a valuable starting point for developing various therapeutic agents.

The table below summarizes the basic chemical properties of a closely related isomer, underscoring its nature as a research compound.

Table 2: Properties of the Isomer 4-(4-Hydroxyanilino)-4-oxobutanoic acid sigmaaldrich.com
PropertyValue
Empirical FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol
Physical FormSolid
MDL NumberMFCD00124282

Current Trajectories and Prospective Directions in Academic Research on the Compound Class

Current research on the this compound class is firmly pointed towards drug discovery and development. The primary trajectory involves synthesizing and screening libraries of analogues to identify lead compounds for various diseases.

Key prospective directions include:

Kinase Inhibitor Development : Building on findings related to RET kinase inhibition, future work will likely involve extensive structure-activity relationship (SAR) studies. nih.gov This includes modifying substituents on the phenyl ring and altering the butanoic acid chain to enhance potency and selectivity for other oncogenic kinases.

Antimicrobial Drug Discovery : The demonstrated potential of related scaffolds against drug-resistant bacteria and fungi presents a compelling avenue for future investigation. nih.gov Research will focus on optimizing the structure to improve antimicrobial efficacy.

Development of Novel Synthetic Methods : Efficient and versatile synthesis protocols are crucial for generating chemical diversity. New approaches, such as novel ring-opening reactions of N-substituted succinimides, will enable the creation of large libraries of hydroxamic acids and related derivatives for high-throughput screening. mdpi.comnih.gov

Computational Chemistry : The use of in silico tools like molecular docking and molecular dynamics simulations will be instrumental in rationally designing new analogues. nih.gov These methods can predict how a molecule will bind to its target, guiding synthetic efforts toward compounds with a higher probability of success.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1268711 4-(3-Hydroxyanilino)-4-oxobutanoic acid CAS No. 16141-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCMBBJHYNTEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359173
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16141-43-8
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3 Hydroxyanilino 4 Oxobutanoic Acid

Synthetic Routes to 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

The creation of this compound, also known as N-(3-hydroxyphenyl)succinamic acid, is primarily achieved through the acylation of 3-aminophenol. This reaction can be performed using various methodologies, ranging from traditional organic synthesis to more modern, environmentally conscious strategies.

Classical Organic Synthetic Approaches

The most conventional and direct method for synthesizing this compound is the reaction between 3-aminophenol and succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring to form the corresponding amic acid.

Typically, the reaction is conducted in an aprotic solvent, such as toluene or benzene, to facilitate the dissolution of the reactants. jmchemsci.comprepchem.com The process is generally carried out at room temperature or with gentle heating. jmchemsci.comnih.gov The product, N-(3-hydroxyphenyl)succinamic acid, often precipitates from the reaction mixture as a solid and can be isolated through simple filtration. jmchemsci.comprepchem.com The procedure is efficient and high-yielding under these mild conditions. echemcom.com

General Reaction Scheme:

Reactants: 3-Aminophenol, Succinic Anhydride

Solvent: Toluene, Benzene, Diethyl ether, or 1,2-dimethoxyethane jmchemsci.comechemcom.com

Conditions: Room temperature or gentle heating

Product: this compound

This straightforward acylation is the foundational first step for many of the transformations discussed in subsequent sections. echemcom.com

Green Chemistry and Sustainable Synthetic Strategies

In line with the growing importance of sustainable chemical processes, alternative methods for the synthesis of related compounds have been developed that minimize the use of hazardous organic solvents and catalysts. One such approach involves conducting the reaction in hot water. While this method has been primarily documented for the synthesis of N-substituted succinimides (the cyclized form of the amic acid), the underlying principle is applicable. nih.gov

The reaction between succinic acid and a primary amine in water at elevated temperatures (e.g., 100 °C) can proceed without the need for any catalyst or organic solvent. nih.gov This method presents a significantly greener alternative to classical approaches that rely on volatile and often toxic organic solvents. Although this "on-water" method often promotes the subsequent cyclodehydration to the succinimide (B58015), careful control of reaction time and temperature could potentially allow for the isolation of the intermediate this compound. This strategy aligns with the principles of green chemistry by using a benign solvent (water) and improving atom economy by avoiding complex workup procedures.

Derivatization Strategies and Analogue Synthesis

This compound possesses multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, the amide linkage, and the terminal carboxylic acid—making it an excellent scaffold for the synthesis of diverse chemical analogues.

Modifications on the Anilino Moiety

The anilino moiety, containing a phenyl ring and a hydroxyl group, offers several opportunities for chemical modification.

Phenolic Hydroxyl Group: The hydroxyl group can undergo standard reactions such as etherification (e.g., Williamson ether synthesis) or esterification to produce a wide range of aryl ethers and esters. These modifications can significantly alter the electronic and steric properties of the molecule.

Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the hydroxyl and amido substituents, functional groups like nitro, halogen, or alkyl groups can be introduced onto the ring, further diversifying the molecular structure.

Transformations of the Butanoic Acid Component (e.g., Esterification, Amidation)

The terminal carboxylic acid group of the butanoic acid component is a key site for derivatization, most commonly through esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification, reacting it with an alcohol in the presence of an acid catalyst. More contemporary methods utilize mild, metal-free catalysts like N-bromosuccinimide (NBS) to achieve high yields of esters under neat (solvent-free) conditions. nih.govnih.govresearchgate.net This allows for the synthesis of a variety of alkyl or aryl esters.

Amidation: The carboxylic acid can also be converted into a primary, secondary, or tertiary amide. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) are effective for promoting the formation of an amide bond between the carboxylic acid and a primary or secondary amine. mdpi.com Another approach involves using reagents like triphenylphosphine and iodine to generate activated esters in situ, which then readily react with amines. organic-chemistry.org

Table 1: Summary of Derivatization Reactions of the Butanoic Acid Moiety
TransformationReagentsProduct TypeKey Features
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) or NBSEsterVersatile method; NBS allows for mild, metal-free conditions. nih.govresearchgate.net
AmidationAmine (R-NH₂), Coupling Agent (e.g., DCC)AmideForms a stable amide bond; widely used in peptide synthesis. mdpi.com
Acid Hydrazide FormationEster intermediate, then Hydrazine Hydrate (N₂H₄·H₂O)Acid HydrazideCreates a key intermediate for synthesizing heterocycles like oxadiazoles. nih.gov

In Vitro Biological Activity Investigations of 4 3 Hydroxyanilino 4 Oxobutanoic Acid and Its Derivatives

Enzyme Inhibition Profiling

The ability of a compound to modulate the activity of specific enzymes is a key determinant of its pharmacological effect. Derivatives of 4-(3-Hydroxyanilino)-4-oxobutanoic acid have been investigated for their inhibitory effects against a range of enzymes, with a particular focus on kinases involved in cell signaling pathways.

Kinase Inhibition Studies

Kinases are a large family of enzymes that play critical roles in cell regulation and signal transduction. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them important targets for drug discovery.

Substituted 4-(3-hydroxyanilino)-quinoline derivatives, which share a core structural motif with this compound, have been identified as potent inhibitors of several protein tyrosine kinases.

RET Kinase: The rearranged during transfection (RET) proto-oncogene is a receptor tyrosine kinase, and its constitutive activation is implicated in the development of certain types of thyroid cancer. A study on substituted 4-(3-hydroxyanilino)-quinolines demonstrated their potential as RET kinase inhibitors. In an in vitro kinase assay, several compounds from this class exhibited significant inhibitory activity, with Kᵢ values in the nanomolar range. For instance, three notable compounds from this study demonstrated Kᵢ values of 3 nM, 25 nM, and 50 nM. nih.gov These findings highlight the potential of the 4-(3-hydroxyanilino) scaffold as a basis for the development of potent RET kinase inhibitors.

CompoundIn Vitro Kᵢ (nM)
Compound 383
Compound 3125
Compound 4050

ACK1: Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that is overexpressed and activated in various cancers. While direct inhibition data for this compound is not available, structurally related anilino-quinazoline derivatives have been investigated as ACK1 inhibitors.

Src Family Kinases: The Src family of non-receptor tyrosine kinases are key regulators of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity is a common feature in many human cancers. The same study that identified potent RET kinase inhibitors also noted that these substituted 4-(3-hydroxyanilino)-quinoline compounds were initially developed as small-molecule inhibitors of Src family kinases. nih.gov This suggests that the 4-(3-hydroxyanilino) moiety is a key pharmacophore for interacting with the ATP-binding site of these kinases.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. To date, there is no publicly available research data on the in vitro inhibitory activity of this compound or its direct derivatives against either acetylcholinesterase or butyrylcholinesterase.

Lipoxygenase Inhibition (e.g., 5-Lipoxygenase)

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Currently, there are no published studies investigating the in vitro inhibitory effects of this compound or its derivatives on lipoxygenase enzymes, including 5-Lipoxygenase.

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the digestive tract. There is currently no available scientific literature detailing the in vitro inhibitory activity of this compound or its derivatives against α-glucosidase.

Other Enzyme Target Modulations

Beyond the well-studied kinases, the broader enzymatic inhibition profile of this compound and its derivatives remains largely unexplored in publicly accessible research. There is no specific data available regarding the modulation of xanthine (B1682287) oxidase, topoisomerase, or the anti-apoptotic protein Bcl-xL by this particular compound or its immediate derivatives.

Cellular Antiproliferative Activity in Disease Models (Excluding Clinical Human Trial Data)

For instance, a series of novel 4-aminoquinoline (B48711) derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the MCF-7 breast cancer cell line. Several of these compounds exhibited potent activity, with some showing greater efficacy than the reference drug doxorubicin. Similarly, a new quinazolin-4(3H)-one derivative, BIQO-19, demonstrated effective antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors. nih.gov

The table below summarizes the antiproliferative activities of some anilino-quinazoline and anilino-quinoline derivatives against various cancer cell lines, providing a reference for the potential of the broader chemical class to which this compound belongs.

Compound ClassCell LineCancer TypeIC₅₀ (µM)
Anilino-quinazolineA549Lung Carcinoma-
Anilino-quinazolineMCF-7Breast Cancer-
Anilino-quinazolinePANC-1Pancreatic Cancer-
Anilino-quinazolinePC3Prostate Cancer-
Anilino-quinolineK562Leukemia<50
Anilino-quinolineA549Lung Carcinoma<50
Anilino-quinolineMCF-7Breast Cancer<50
Anilino-quinolinePANC-1Pancreatic Cancer<50
Anilino-quinolineT47DBreast Cancer<50
Anilino-quinolinePC3Prostate Cancer<50
Anilino-quinolineA375Melanoma<50

Note: Specific IC₅₀ values for many anilino-quinazoline derivatives were not provided in the general review articles, hence denoted by "-". The "<50" notation for anilino-quinolines indicates that several derivatives within this class showed IC₅₀ values below this concentration. nih.gov

Efficacy in Cancer Cell Lines

Derivatives of the anilino-acid scaffold have demonstrated cytotoxic effects against several cancer cell lines. The activity is largely structure-dependent, influenced by the substitutions on the aromatic rings.

Lung Cancer Cell Lines: A series of 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a structural isomer of the target compound, were evaluated for their anticancer properties against A549 non-small cell lung cancer cells. nih.gov The study revealed that the compound's scaffold is a viable backbone for developing agents with anticancer and antioxidant properties. mdpi.com Several derivatives were found to significantly reduce the viability of A549 cells, with some showing efficacy comparable to or greater than the standard chemotherapeutic agent, cisplatin. nih.govnih.gov

Notably, compounds featuring a 2-furyl substituent, such as compound 20 (3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide)), were identified as particularly potent. mdpi.com The most effective compounds were able to reduce A549 cell viability by approximately 50% and were also shown to suppress cancer cell migration. nih.gov Furthermore, these active derivatives displayed favorable selectivity, showing reduced cytotoxicity in noncancerous Vero cell lines. nih.govresearchgate.net

Derivative CompoundSubstituent TypeEffect on A549 Lung Cancer Cell ViabilityReference
Compound 12Hydrazone derivative~50% reduction nih.gov
Compound 20Hydrazone with 2-furyl group~50% reduction nih.gov
Compound 21Oxime derivativeSignificant reduction to 35.3% nih.govmdpi.com
Compound 22Oxime derivativeSignificant reduction to 37.6% nih.govmdpi.com
Compound 29Hydrazone derivative~50% reduction nih.gov

Other Cancer Cell Lines: Research into derivatives of the specific meta-hydroxy scaffold, 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid, has shown antiproliferative activity in cisplatin-resistant FaDu head and neck cancer cells. mdpi.com Specifically, derivatives 5 , 6 , and 25 demonstrated activity at low micromolar concentrations. mdpi.com In silico modeling suggests these compounds may interact with key cancer-related proteins like HER-2 and c-MET. mdpi.com

Published research on the efficacy of this compound or its direct derivatives against prostate, breast, pancreatic, or ovarian cancer cell lines could not be located in the current search.

Characterization of Cell Growth Inhibition Phenotypes

The cytotoxic effects of these compounds appear to be linked to the induction of oxidative stress. In studies involving cisplatin-resistant FaDu head and neck cancer cells, derivatives of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid were shown to induce significant oxidative stress. mdpi.com

While detailed mechanistic studies on apoptosis induction and cell cycle arrest for this specific class of compounds are limited, related research on other amino acid derivatives suggests that mitochondria-targeting pathways may be involved in their anticancer activity. nih.gov For the derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, their activity was noted to include the suppression of A549 lung cancer cell migration. nih.gov However, specific data on cell cycle arrest or the definitive induction of apoptosis were not provided in the reviewed studies.

Antimicrobial Activity Assessments

A significant body of research has focused on the antimicrobial properties of derivatives of the (hydroxyphenyl)amino)propanoic acid scaffold, revealing potent, structure-dependent activity against a range of multidrug-resistant pathogens. nih.govresearchgate.netnih.gov

Antibacterial ActivityDerivatives of both meta- and para-hydroxyphenyl aminopropanoic acid have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria.mdpi.comnih.govA library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 2–37) exhibited efficacy against ESKAPE group pathogens.nih.govresearchgate.netnih.govHydrazone derivatives containing heterocyclic substituents (compounds14-16) were identified as having the most potent and broad-spectrum activity.nih.govresearchgate.netnih.gov

These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.govnih.gov Similarly, derivatives of the meta-hydroxy structure showed enhanced activity against S. aureus and E. faecalis, especially those containing 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups. mdpi.com

PathogenDerivative SeriesObserved MIC Range (µg/mL)Reference
MRSA3-((4-hydroxyphenyl)amino)propanoic acid1 - 8 nih.govnih.gov
VRE3-((4-hydroxyphenyl)amino)propanoic acid0.5 - 2 nih.govnih.gov
Gram-negative pathogens3-((4-hydroxyphenyl)amino)propanoic acid8 - 64 nih.govnih.gov
S. aureus & E. faecalis3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acidEnhanced activity with specific substituents mdpi.com

Antifungal ActivityThe same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also showed significant antifungal properties.nih.govresearchgate.netThe compounds demonstrated substantial activity against drug-resistant Candida species, including the emerging global health threat Candida auris.nih.govnih.govelsevierpure.comThe Minimum Inhibitory Concentrations (MICs) against C. auris ranged from 0.5 to 64 µg/mL, indicating a strong potential for these scaffolds in the development of new antifungal agents.nih.govresearchgate.netnih.gov

PathogenDerivative SeriesObserved MIC Range (µg/mL)Reference
Drug-resistant Candida species3-((4-hydroxyphenyl)amino)propanoic acid8 - 64 nih.govnih.gov
Candida auris3-((4-hydroxyphenyl)amino)propanoic acid0.5 - 64 nih.govnih.gov

Anti-inflammatory Activity Evaluation

While direct studies on the anti-inflammatory properties of this compound are limited, research on a structurally related microbial metabolite, 3-(4-Hydroxyphenyl)propionic acid (HPPA), provides insight into potential mechanisms. HPPA has been shown to restrict ox-LDL-induced cellular inflammation in macrophage cells. rsc.org This anti-inflammatory effect is achieved by suppressing the nuclear factor kappa-B (NF-κB) pathway, a key regulator of the inflammatory response. rsc.org This suggests that the hydroxyphenyl propanoic acid core may contribute to anti-inflammatory actions.

Other Identified In Vitro Biological Actions

Within the scope of the conducted search, no published research was identified that investigated the activity of this compound or its direct derivatives as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.

Mechanistic and Molecular Interaction Studies of 4 3 Hydroxyanilino 4 Oxobutanoic Acid Analogues

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of 4-(3-hydroxyanilino)-4-oxobutanoic acid, these analyses have pinpointed key structural features that are critical for their efficacy.

The biological activity of this class of compounds is highly sensitive to the nature and position of substituents on both the anilino and butanoic acid moieties.

The Anilino Ring and Hydroxyl Group: The substitution pattern on the anilino ring is a critical determinant of activity. For aminophenol derivatives, the relative position of the hydroxyl and amino groups significantly impacts inhibitory potential. Studies on related aryl succinic acid derivatives targeting acetylcholinesterase have shown that the distance between the phenolic hydroxyl group and the nitrogen atom is crucial, with inhibitory activity following the order: ortho << meta < para. nih.gov This suggests that for this compound, the meta-position of the hydroxyl group is a key feature for its specific biological targets. Furthermore, for aminophenol derivatives in general, etherification of the phenolic hydroxyl with groups larger than ethyl tends to increase side effects. pharmacy180.com Recent research on ortho-aminophenol derivatives has highlighted the importance of intramolecular hydrogen bonds in enhancing biological activity by forcing the amine group into better alignment with the aromatic π-system. nih.gov

The Amide Linker: Substitutions on the amide nitrogen that decrease its basicity, such as acetyl groups, tend to reduce biological activity unless the substituent is metabolically labile. pharmacy180.com Amides derived from more complex aromatic acids, like N-phenyl benzamides, are often less active or inactive. pharmacy180.com

The Butanoic Acid Chain: The succinic acid portion of the molecule is also vital. In studies of succinimide (B58015) derivatives, which share the core pyrrolidine-2,5-dione structure, the type and size of substituents have been shown to directly influence inhibitory potency against enzymes like acetylcholinesterase. nih.gov For example, methyl-substituted succinimide derivatives were found to be more potent inhibitors than their ethyl-substituted counterparts. nih.gov

A summary of key SAR findings for related structures is presented below.

Structural MoietyModificationEffect on ActivityReference
Anilino Ring Position of -OH groupInhibition potency: ortho << meta < para nih.gov
Etherification of -OHGroups larger than ethyl increase side effects pharmacy180.com
Amide Nitrogen Acetylation (decreased basicity)Reduces activity (unless metabolically labile) pharmacy180.com
Butanoic Acid Moiety Substituent Size (Succinimides)Methyl > Ethyl for AChE inhibition nih.gov

Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For analogues of this compound, a general pharmacophore model can be derived from their interactions with various enzymes.

The key features typically include:

A Hydrogen Bond Donor: The phenolic hydroxyl group is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker and the carboxyl group of the butanoic acid chain serve as hydrogen bond acceptors.

An Aromatic/Hydrophobic Region: The anilino ring provides a necessary hydrophobic feature that often engages in π-π stacking or hydrophobic interactions within the binding site.

An Ionizable Group: The terminal carboxylic acid on the butanoic acid chain is typically ionized at physiological pH, providing a negative ionizable feature that can form crucial salt bridges or electrostatic interactions. etflin.comnih.gov

A representative pharmacophore model, based on the interaction of similar ligands with target proteins, would highlight these features as essential for binding. nih.govnih.gov The geometric arrangement and spacing between these features—the aromatic ring, the hydrogen bond donor/acceptor pair on the anilino ring, and the distal carboxylate—are paramount for potent biological activity.

Enzyme Kinetics and Detailed Inhibition Mechanisms

Kinetic studies reveal how these compounds interact with enzymes, the speed of these interactions, and the type of inhibition they exert. Analogues of this compound have been shown to act as inhibitors for several enzyme classes.

For instance, related succinanilic and succinimide derivatives have been identified as potent, reversible, and competitive inhibitors of acetylcholinesterase (AChE). nih.govnih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. This is often observed with inhibitors that are structurally similar to the enzyme's substrate, as is the case with succinate (B1194679) derivatives which can mimic the binding of dicarboxylate substrates. libretexts.org

The inhibitory activity is quantified by parameters such as the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half, and the half-maximal inhibitory concentration (IC₅₀).

Compound ClassEnzyme TargetInhibition TypeKinetic ParametersReference
Succinic acid aminophenol derivativesAcetylcholinesteraseReversible CompetitiveKᵢ values determined nih.gov
Succinimide derivativesAcetylcholinesteraseCompetitiveIC₅₀, Kᵢ, Vₘₐₓ, Kₘ values reported nih.gov
Succinate2-oxoglutarate-dependent dioxygenasesCompetitiveCompetes with 2-oxoglutarate wikipedia.org

The mechanism often involves the inhibitor competing with the endogenous substrate for the enzyme's active site. For example, succinate itself is known to be a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases by binding to the Fe(II) center in the active site and preventing the binding of the 2-oxoglutarate substrate. wikipedia.org Similarly, the succinic acid moiety of the title compound's analogues likely plays a key role in targeting the active sites of various metabolic enzymes.

Protein-Ligand Binding Interactions

Understanding the specific interactions between the ligand and the protein's binding site at an atomic level is crucial for rational drug design. This involves identifying key amino acid residues and the types of non-covalent forces that stabilize the enzyme-inhibitor complex.

Studies on enzymes inhibited by succinic acid and its derivatives have identified specific amino acid residues that are critical for binding.

For Serine/Cysteine Proteases: Co-crystallization studies of succinic acid with bovine pancreatic trypsin revealed direct interactions with the catalytic triad (B1167595) residues, specifically Histidine 57 and Serine 195 . nih.gov

For the Succinate Receptor (GPR91): The binding of extracellular succinate to its G-protein coupled receptor, GPR91, is mediated by a positively charged binding pocket. Key residues involved in creating this pocket and binding the dicarboxylate ligand include Arginine 99 , Histidine 103 , Arginine 252 , and Arginine 281 . wikipedia.org

For α-Glucosidase: In the case of hydroxylated flavonoid derivatives, which also feature hydroxyl and carboxyl groups, key interactions have been observed with residues such as Aspartate 214 , Glutamate 276 , Histidine 111 , and Glutamine 350 . nih.gov

These examples demonstrate that the carboxylate and hydroxyl groups of this compound analogues are likely to interact with positively charged (Arginine, Lysine) or polar (Serine, Threonine, Histidine, Glutamine) residues in a target's binding pocket.

The stability of the protein-ligand complex is governed by a network of non-covalent interactions.

Hydrogen Bonding: This is a predominant interaction for this class of molecules. The phenolic hydroxyl group and the amide N-H group act as hydrogen bond donors, while the carbonyl oxygens and the carboxylate oxygens act as acceptors. nih.gov Studies on related compounds binding to α-glucosidase show that hydroxyl groups on an aromatic ring form strong hydrogen bonds with surrounding amino acids like Aspartate 214 and Glutamine 350. nih.gov

Electrostatic Interactions (Salt Bridges): The negatively charged carboxylate of the butanoic acid moiety can form strong, long-range electrostatic interactions or salt bridges with positively charged residues like Arginine or Lysine at the binding site. wikipedia.org

Hydrophobic and π-π Interactions: The anilino ring provides a hydrophobic surface that can interact with nonpolar residues in the binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine. nih.govnih.gov The aromatic ring can also engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Nucleic Acid (DNA) Binding and Interaction Modes

There is no available scientific literature detailing the specific binding or interaction modes of this compound with nucleic acids.

Electrochemical Behavior and Redox Mechanisms

Specific studies on the electrochemical properties and redox mechanisms of this compound have not been identified in the current body of scientific research.

Identification of Cellular Targets and Associated Signaling Pathways

There is no published research that identifies the specific cellular targets of this compound or the signaling pathways that it may modulate.

Computational and Theoretical Investigations of 4 3 Hydroxyanilino 4 Oxobutanoic Acid and Its Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomisan.edu.iq This method is pivotal in drug design for forecasting the interaction between a ligand and a protein's binding site.

Molecular docking simulations are instrumental in visualizing and predicting how a ligand, such as a derivative of 4-(3-hydroxyanilino)-4-oxobutanoic acid, might interact with a biological target. These simulations consider the three-dimensional structures of both the ligand and the protein to generate various possible binding poses. The process elucidates key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for the stability of the ligand-protein complex. mdpi.com

For instance, in studies of anilide derivatives, molecular docking has been successfully employed to identify binding modes within the active sites of various enzymes and receptors. globalresearchonline.netneliti.com The simulations can reveal specific amino acid residues that form crucial contacts with the ligand. For example, the hydroxyl group of a compound could form a hydrogen bond with a glutamine residue, while the aniline (B41778) ring might engage in pi-pi stacking interactions with phenylalanine or tryptophan residues within the binding pocket. globalresearchonline.net The identification of these binding modes is a critical first step in understanding the compound's potential biological activity and for the rational design of more potent derivatives.

Beyond predicting the binding pose, molecular docking provides a quantitative assessment of the binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). neliti.com This score is calculated by a scoring function that estimates the free energy of binding for a given ligand pose. A lower binding energy generally indicates a more stable ligand-protein complex and a higher binding affinity.

In the study of various aniline derivatives, researchers have used docking scores to rank potential drug candidates and prioritize them for further experimental testing. globalresearchonline.netresearchgate.net For example, a comparative docking study of different aniline derivatives against a specific protein target would yield a range of binding energies. This data allows for a direct comparison of the binding potential of each derivative.

Table 1: Example of Molecular Docking Results for Anilide Derivatives against a Hypothetical Protein Target

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Derivative A-8.5GLN 94, TRP 95, ILE 6
Derivative B-7.9GLN 94, PHE 8, PRO 97
Derivative C-9.2SER 3, ILE 6, GLN 93

This table is illustrative and based on typical findings for anilide derivatives as described in the literature. globalresearchonline.net

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules, offering insights that are often inaccessible through experimental methods alone.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic structure of molecules like this compound. researchgate.net These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.net

For related compounds, analysis of the molecular orbitals has shown that the HOMO is often localized on the electron-rich aniline ring, while the LUMO may be distributed over the carbonyl groups of the butanoic acid chain. This distribution suggests that the aniline moiety is the primary site for electrophilic attack, while the carbonyl groups are susceptible to nucleophilic attack.

From the electronic structure calculations, various reactivity descriptors can be derived. These include parameters like electronegativity, chemical hardness, and the Fukui function, which help in predicting the reactive sites of a molecule. For instance, in a study of succinic acid and its complexes, quantum-chemical analysis helped to determine the donor atoms in the ligands that could form coordination bonds. researchgate.netcyberleninka.ru

These computational insights are invaluable for understanding reaction mechanisms. For example, by calculating the energy barriers for different reaction pathways, chemists can predict the most likely mechanism for a particular chemical transformation. nih.gov

Table 2: Calculated Electronic Properties for a Hypothetical Anilide Derivative

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

This table contains hypothetical data representative of quantum chemical calculations on similar organic molecules.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds.

The presence of an amide bond in this compound introduces a significant feature for conformational analysis. The partial double bond character of the C-N bond in amides restricts rotation, leading to the possibility of cis and trans isomers. youtube.com Computational methods can be used to calculate the energy of different conformations and to identify the most stable, low-energy structures.

For example, studies on tertiary amides have used a combination of NMR spectroscopy and DFT calculations to identify and characterize the different rotamers present in solution. researchgate.net The energy landscape of a molecule can be mapped out, showing the various stable conformations as energy minima and the transition states between them as saddle points. This analysis is crucial for understanding how the molecule might change its shape to fit into a protein's binding site. Studies on peptoids with N-hydroxy amide side chains have revealed unique sheet-like structures held together by intermolecular hydrogen bonds, highlighting the importance of this functional group in dictating both local and long-range structure. nih.gov

Table 3: Relative Energies of Different Conformations for a Model Amide

ConformationRelative Energy (kcal/mol)
Trans (anti)0.0
Gauche1.2
Cis (syn)5.8

This table is illustrative and represents typical energy differences between conformations in similar amide-containing molecules.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

A thorough review of scientific literature and chemical databases indicates that specific Quantitative Structure-Activity Relationship (QSAR) models focused explicitly on this compound and its derivatives have not been a primary subject of published research. QSAR studies typically involve the analysis of a series of structurally related compounds to correlate their physicochemical properties or molecular descriptors with a specific biological activity, such as enzyme inhibition or receptor binding. nih.govnih.gov This process allows researchers to build mathematical models that can predict the activity of new, untested compounds. biointerfaceresearch.com

While the foundational principles of cheminformatics and QSAR are well-established, their application to generate predictive models requires a dataset of compounds with measured biological activities. researchgate.net The development of a robust QSAR model involves several key steps: compiling a dataset of molecules, calculating a wide range of molecular descriptors, selecting the most relevant descriptors using statistical methods, and generating and validating a predictive model. nih.govbiointerfaceresearch.com

At present, public domain research detailing such a study for this compound is not available. The potential for QSAR modeling exists, should a series of its derivatives be synthesized and evaluated for a consistent biological endpoint. Such a study would first calculate various molecular descriptors for the parent compound and its analogs.

Exemplary Molecular Descriptors for a Hypothetical QSAR Study

For a future QSAR study, a range of descriptors for this compound would be calculated. These descriptors fall into several categories:

Descriptor TypePotential DescriptorsDescription
1D Descriptors Molecular Weight, Atom Count, Bond CountBased directly on the chemical formula.
2D Descriptors Topological Polar Surface Area (TPSA), LogPBased on the 2D structure, describing properties like polarity and hydrophobicity.
Wiener Index, Balaban IndexTopological indices that describe molecular branching and shape.
Electrotopological State (E-State) IndicesDescribe the electronic and topological characteristics of each atom.
3D Descriptors Steric (Jurs), Shape, and Electronic FieldsBased on the 3D conformation, describing the molecule's volume, surface area, and electrostatic potential.

A hypothetical QSAR model would seek to create a mathematical equation linking a selection of these descriptors to a measured activity (e.g., pIC50). For instance, a simplified, hypothetical model might look like:

pIC50 = c0 + c1(LogP) + c2(TPSA) + c3*(Molecular Volume)

Where 'c' represents coefficients determined through regression analysis. The statistical validity of such a model would be assessed using metrics like the coefficient of determination (R²), cross-validated R² (q²), and root mean squared error (RMSE). nih.govnih.gov

Without a foundational dataset of biologically evaluated derivatives, the development of predictive QSAR models for this compound remains a prospective area for future research.

Potential Applications in Early Stage Drug Discovery Research Pre Clinical Focus

Identification and Optimization of Lead Compounds

A lead compound is a chemical entity that exhibits promising biological activity and serves as the starting point for drug development. chemicalbook.com The process of lead optimization involves iterative chemical modifications to enhance the compound's efficacy, selectivity, and pharmacokinetic properties. chemicalbook.com The anilino-oxobutanoic acid scaffold can be considered a valuable starting point for identifying new lead compounds.

The successful optimization of a lead compound hinges on understanding its structure-activity relationship (SAR), which correlates specific structural features with biological effects. For the anilino-oxobutanoic acid scaffold, key areas for modification would include the aniline (B41778) ring and the butanoic acid chain. For instance, the introduction of various substituents on the aniline ring could significantly influence the compound's binding affinity and selectivity for a particular biological target.

The position of substituents on the aniline ring is known to affect physicochemical properties like lipophilicity, which in turn influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A study on 1,2,3-triazole derivatives of aniline demonstrated that para-substituted compounds exhibited lower lipophilicity compared to their ortho- and meta-substituted counterparts. nih.gov This suggests that 4-(3-Hydroxyanilino)-4-oxobutanoic acid would likely possess a different lipophilicity profile than its 4-hydroxy analog, potentially leading to a more favorable pharmacokinetic profile.

Exploration of the Scaffold for Novel Therapeutic Agent Development

The anilino chemical motif is present in a wide array of approved drugs, highlighting its versatility and utility in medicinal chemistry. cresset-group.com However, the aniline group can sometimes be associated with metabolic instability and potential toxicity, necessitating its modification or replacement. cresset-group.com The this compound scaffold offers a foundational structure that can be systematically modified to explore novel therapeutic applications.

For example, derivatives of 2-anilino nicotinic acids have been investigated as potential cyclooxygenase (COX) inhibitors, which are a cornerstone of anti-inflammatory therapy. evitachem.com This suggests that the anilino-oxobutanoic acid core could be similarly explored for its potential to inhibit enzymes implicated in inflammatory pathways. The presence of the carboxylic acid in this compound makes it a potential candidate for targets that have a cationic binding site.

Design and Synthesis of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective and potent chemical probes is crucial for understanding protein function and validating new drug targets. The this compound structure could serve as a starting point for the design of such probes.

Methodologies for Target Validation

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic effect. Novel small molecules are essential for this process. While no specific targets for this compound have been identified, its structural similarity to other biologically active molecules suggests potential avenues for investigation.

One approach to target validation would be to screen this compound and a library of its derivatives against a panel of disease-relevant enzymes or receptors. Any observed activity would then be followed by more detailed mechanistic studies to confirm the target and its role in the disease. For example, given that some anilino derivatives exhibit anticancer properties, a potential strategy would be to evaluate this compound in various cancer cell lines to identify any antiproliferative effects and subsequently identify the molecular target responsible for this activity.

Strategy for Developing Next-Generation Analogues

The development of next-generation analogues aims to improve upon the properties of an existing chemical series. For this compound, a clear strategy would involve a systematic exploration of the chemical space around this scaffold.

Key strategies would include:

Isosteric Replacement: Replacing the aniline ring with other aromatic or non-aromatic bioisosteres could lead to improved metabolic stability and reduced potential for toxicity. Saturated carbocycles have been explored as replacements for aniline to overcome metabolic liabilities. acs.org

Substitution Pattern Analysis: A detailed study of how different substituents on the aniline ring and the butanoic acid chain affect activity would be crucial. This would involve the synthesis and biological evaluation of a library of analogs with systematic variations.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by cyclizing the butanoic acid chain, could lead to increased potency and selectivity by locking the molecule into its bioactive conformation.

Compound Data

Table 1: Physicochemical Properties of 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Property Value Source
Molecular Formula C₁₀H₁₁NO₄ nih.gov
Molecular Weight 209.20 g/mol nih.gov
XLogP3 0.8 nih.gov
Hydrogen Bond Donor Count 3 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov

Interactive Data Table: Predicted ADME Properties of 4-(4-Hydroxyanilino)-4-oxobutanoic acid (Note: This data is based on computational predictions for a structural analog and not experimental values for this compound)

Research Findings on Related Structures

Research on compounds with similar structural motifs provides valuable insights into the potential of this compound. For instance, a study on 7-anilino triazolopyrimidines identified potent antimicrotubule agents, with the substitution pattern on the aniline ring being a key determinant of activity. nih.gov This highlights the importance of the aniline moiety in mediating protein-ligand interactions.

Furthermore, the synthesis of various anilino derivatives for different therapeutic areas, such as anticancer and anti-inflammatory agents, demonstrates the broad applicability of this chemical class in drug discovery. The synthesis of 4-(4-aminoanilino)-4-oxobutanoic acid has been documented, showcasing a viable synthetic route that could likely be adapted for the 3-hydroxy isomer. chemicalbook.com

Q & A

Q. What are the optimal synthetic routes for 4-(3-Hydroxyanilino)-4-oxobutanoic acid, and how can purity be validated?

Methodological Answer: The compound is synthesized via nucleophilic acyl substitution between 3-hydroxyaniline and succinic anhydride. Key steps include:

  • Reaction Conditions : Stirring in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen, with catalytic triethylamine (TEA) to deprotonate the amine .
  • Workup : Acidic aqueous extraction (1M HCl) to isolate the product, followed by recrystallization from ethanol/water (1:3 v/v).
  • Characterization :
    • NMR : 1H^1H NMR (DMSO-d6d_6): δ 10.2 (s, 1H, -COOH), 8.5 (s, 1H, -NH-), 6.7–7.1 (m, aromatic H) .
    • HPLC : Purity >98% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • Yield Optimization : Microwave-assisted synthesis (100°C, 20 min) improves yields to >90% compared to conventional thermal methods (70%, 12 hr) .

Q. How is the structural configuration of this compound confirmed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

  • Crystallization : Slow evaporation from DMSO/ether.
  • Data Collection : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Key metrics:
    • C-O bond: 1.23 Å (keto group).
    • Dihedral angle between aromatic and butanoic acid moieties: 12.5° .
  • Validation : Match experimental data with computational models (DFT) for bond geometry and electrostatic potential surfaces .

Advanced Research Questions

Q. What experimental strategies are used to investigate its bioactivity and enzyme inhibition mechanisms?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric kit. IC50_{50} values are calculated via dose-response curves (e.g., IC50_{50} = 12 µM) .
    • Antimicrobial Activity : Broth microdilution (MIC = 32 µg/mL against S. aureus) .
  • Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR). Key interactions:
    • Hydrogen bonds between the hydroxyanilino group and Arg120.
    • Hydrophobic interactions with Tyr355 .

Q. How can computational modeling (DFT, NBO) guide the design of derivatives with enhanced reactivity?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Gaps : Lower gaps (e.g., 4.1 eV) predict higher electrophilicity.
    • NBO Analysis : Charge transfer from the hydroxyanilino lone pair to the keto group stabilizes the molecule .
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to enhance binding affinity. SAR studies show a 2.5-fold increase in COX-2 inhibition with 4-nitro derivatives .

Q. How are structural modifications (e.g., fluorination) evaluated for metabolic stability?

Methodological Answer:

  • Synthesis of Fluorinated Analogues : Replace the hydroxy group with -F via electrophilic substitution.
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs). Monitor degradation via LC-MS:
    • Half-life (t1/2_{1/2}) : Parent compound = 45 min; 3-fluoro derivative = 120 min .
  • CYP450 Inhibition : Fluorescent assays identify CYP3A4 as the primary metabolizing enzyme .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Replicate Conditions : Standardize assays (e.g., cell lines: HepG2 vs. HEK293).
  • Control Variables :
    • Solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity.
    • Batch Purity : Validate via LC-MS to exclude impurities (e.g., succinic acid byproducts) .
  • Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay vs. in-house results) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.